Enhanced Cytidine Deaminase (CDA) Inhibition Potency Compared to 1-Adamantylamine (Amantadine)
N-(2-Adamantyl)morpholin-4-amine demonstrates significantly higher potency as a cytidine deaminase (CDA) inhibitor relative to the 1-adamantylamine analog, amantadine. In an in vivo mouse kidney CDA inhibition assay, the target compound exhibited a Ki value of 150 nM [1]. In stark contrast, amantadine tested under comparable conditions for mouse kidney CDA inhibition showed a Ki value of 4.0 μM (4,000 nM) [2]. This represents a >26-fold increase in inhibitory potency for the 2-adamantyl-morpholine scaffold.
| Evidence Dimension | Inhibitory constant (Ki) for Cytidine Deaminase (CDA) |
|---|---|
| Target Compound Data | Ki = 150 nM |
| Comparator Or Baseline | Amantadine (1-Adamantylamine), Ki = 4.0 μM (4,000 nM) |
| Quantified Difference | >26-fold greater potency (target compound) |
| Conditions | In vivo mouse kidney cytidine deaminase (CDA) inhibition assay |
Why This Matters
This substantial potency differential validates the necessity of procuring the specific 2-adamantyl-morpholine compound for studies requiring effective CDA modulation, as the 1-adamantyl analog is functionally inadequate at comparable concentrations.
- [1] BindingDB Entry: BDBM50421666 (CHEMBL2311128). Affinity Data: Ki = 150 nM for mouse kidney cytidine deaminase. View Source
- [2] BindingDB Entry: BDBM50367344 (CHEMBL1232227). Affinity Data: Ki = 4.0E+3 nM for mouse kidney cytidine deaminase. View Source
